molecular formula C21H23N3O2 B2511241 2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone CAS No. 2415568-74-8

2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone

Cat. No. B2511241
CAS RN: 2415568-74-8
M. Wt: 349.434
InChI Key: DCYKWNWKLFIYKX-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound works by inhibiting the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth and proliferation of cancer cells, as well as the aggregation of amyloid-beta peptides. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone in lab experiments is that it has been shown to have anticancer and anti-Alzheimer's properties, which may be beneficial in the development of new treatments for these diseases. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in the development of new treatments.

Future Directions

There are several future directions for the study of 2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone. One direction is to further investigate its mechanism of action, which may provide insight into how this compound can be optimized for use in the development of new treatments. Additionally, further studies are needed to determine the efficacy and safety of this compound in vivo, which may be necessary for its eventual use in the clinic. Finally, this compound may have potential applications in other fields, such as the development of new antioxidants or the treatment of other diseases, which may be worth exploring in future studies.

Synthesis Methods

The synthesis of 2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone involves the reaction of 3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-amine with 2-phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone has potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease.

properties

IUPAC Name

2-phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-15(2)21-22-18-10-6-7-11-19(18)24(21)16-12-23(13-16)20(25)14-26-17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYKWNWKLFIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}ethan-1-one

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